AVN-211

Description

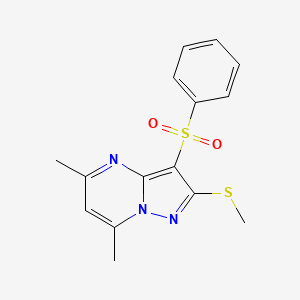

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAUCBGUWGWPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032056 | |

| Record name | AVN-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173103-84-8 | |

| Record name | 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AVN-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVN-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AVN-211: A Deep Dive into its Mechanism of Action as a 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVN-211 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its mechanism of action centers on the modulation of key intracellular signaling pathways and neurotransmitter systems implicated in cognitive function and psychiatric disorders. By blocking the constitutive activity of the 5-HT6 receptor, AVN-211 influences the cyclic adenosine monophosphate (cAMP) and Fyn-extracellular signal-regulated kinase (ERK) signaling cascades. This antagonism is hypothesized to disinhibit downstream cholinergic and glutamatergic neurotransmission, leading to pro-cognitive and anxiolytic effects. Preclinical studies have demonstrated the efficacy of AVN-211 in various animal models of cognitive impairment and anxiety. Furthermore, the compound has undergone Phase II clinical trials for the treatment of schizophrenia, with exploratory investigations into its potential for Alzheimer's disease. This technical guide provides a comprehensive overview of the core mechanism of action of AVN-211, detailing the underlying signaling pathways, experimental methodologies, and key preclinical and clinical findings.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

AVN-211 exerts its pharmacological effects primarily through competitive antagonism of the 5-HT6 receptor. This receptor is constitutively active, meaning it exhibits a basal level of signaling even in the absence of its endogenous ligand, serotonin.

Signaling Pathways

The 5-HT6 receptor is coupled to the Gs alpha subunit of G proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking this receptor, AVN-211 reduces cAMP production.

Furthermore, the 5-HT6 receptor has been shown to interact with the Fyn tyrosine kinase, a member of the Src family of kinases. This interaction can activate the extracellular signal-regulated kinase (ERK) signaling pathway. Antagonism of the 5-HT6 receptor by AVN-211 is believed to modulate this Fyn-ERK pathway.

The downstream consequences of 5-HT6 receptor blockade are thought to involve the disinhibition of cholinergic and glutamatergic neurons. 5-HT6 receptors are expressed on GABAergic interneurons, which act as inhibitory brakes on cholinergic and glutamatergic neurons. By antagonizing these receptors, AVN-211 may reduce the inhibitory tone of GABAergic interneurons, thereby increasing the release of acetylcholine and glutamate in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.

Quantitative Data

| Parameter | Value | Receptor/Enzyme | Species |

| Binding Affinity (Ki) | 1.09 nM | 5-HT6 Receptor | Human |

| IC50 | 2.34 nM | 5-HT6 Receptor | Human |

| Selectivity | >5000-fold | Over 65 other receptors, enzymes, and ion channels | Various |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of AVN-211 for the human 5-HT6 receptor.

Methodology:

-

Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide) at a concentration close to its Kd for the 5-HT6 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

-

Procedure:

-

A constant concentration of [³H]-LSD and cell membranes were incubated with increasing concentrations of AVN-211 in a 96-well plate.

-

Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).

-

The mixture was incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed with ice-cold assay buffer.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of AVN-211 that inhibits 50% of the specific binding of [³H]-LSD) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Morris Water Maze Test

Objective: To assess the effect of AVN-211 on spatial learning and memory in a rodent model of cognitive impairment.

Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden escape platform was submerged 1-2 cm below the water surface in one quadrant.

-

Procedure:

-

Cognitive impairment was induced in the animals (e.g., by administration of scopolamine).

-

Animals were treated with AVN-211 or vehicle control prior to testing.

-

Acquisition Phase: Animals were subjected to multiple trials per day for several consecutive days to learn the location of the hidden platform using distal spatial cues in the room. The time taken to find the platform (escape latency) was recorded.

-

Probe Trial: 24 hours after the last acquisition trial, the platform was removed, and the animal was allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) was measured as an indicator of memory retention.

-

-

Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial were compared between the AVN-211 treated group and the control group using appropriate statistical tests (e.g., ANOVA).

Elevated Plus-Maze Test

Objective: To evaluate the anxiolytic-like effects of AVN-211 in rodents.

Methodology:

-

Animals: Male BALB/c mice.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Procedure:

-

Animals were administered AVN-211 or a vehicle control prior to the test.

-

Each mouse was placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

-

The number of entries into and the time spent in the open and closed arms were recorded using a video-tracking system.

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries in the AVN-211 treated group compared to the control group was considered indicative of an anxiolytic-like effect.

Clinical Trials

AVN-211 has been investigated in Phase II clinical trials as an adjunctive therapy for patients with schizophrenia.

Phase IIa Study in Schizophrenia

-

Design: A randomized, double-blind, placebo-controlled, add-on trial.

-

Participants: 47 patients with schizophrenia stabilized on antipsychotic medication.

-

Treatment: Patients received either AVN-211 or a placebo in addition to their ongoing antipsychotic treatment for 4 weeks.

-

Primary Outcome Measures: Changes in the Positive and Negative Syndrome Scale (PANSS) scores.

-

Key Findings: The study showed a trend towards improvement in the PANSS positive subscale score in the AVN-211 group compared to the placebo group. The AVN-211 group also showed significant improvements in attention as measured by the Continuous Attention Task (CAT) test.

Avineuro Pharmaceuticals announced the initiation of Phase IIb clinical studies for AVN-211 in schizophrenia in 2013.[1] The company has also expressed intentions to conduct clinical trials for AVN-211 in Alzheimer's disease.[1]

Conclusion

AVN-211's mechanism of action as a highly selective 5-HT6 receptor antagonist provides a strong rationale for its therapeutic potential in treating cognitive deficits and psychiatric symptoms. By modulating downstream signaling pathways and enhancing cholinergic and glutamatergic neurotransmission, AVN-211 has demonstrated pro-cognitive and anxiolytic effects in preclinical models. Promising results from early-phase clinical trials in schizophrenia have supported its further development. Future research and larger-scale clinical trials will be crucial to fully elucidate the therapeutic efficacy and safety profile of AVN-211 in various neurological and psychiatric disorders.

References

AVN-211: A Selective 5-HT6 Receptor Antagonist for Cognitive and Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AVN-211 is a novel, potent, and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a promising target for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated the pro-cognitive and anxiolytic potential of AVN-211, and it has undergone clinical evaluation for schizophrenia. This technical guide provides a comprehensive overview of AVN-211, including its pharmacological profile, preclinical efficacy, pharmacokinetic properties, and clinical development status. Detailed experimental methodologies and signaling pathways are presented to support further research and development efforts in this area.

Introduction

The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in brain regions associated with learning and memory, has emerged as a key target for therapeutic intervention in cognitive dysfunction. Antagonism of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, leading to improvements in cognitive performance. AVN-211 (also known as CD-008-0173) is a small molecule antagonist designed for high affinity and selectivity for the 5-HT6 receptor. This document outlines the core scientific and technical information related to AVN-211.

Pharmacological Profile

AVN-211 exhibits a potent and selective antagonist profile at the human 5-HT6 receptor. The key quantitative pharmacological parameters are summarized in the table below.

| Parameter | Value | Species | Assay Type |

| Ki (Binding Affinity) | 1.09 nM | Human | Radioligand Binding Assay |

| IC50 (Functional Activity) | 2.34 nM | Human | Functional Assay |

| Selectivity | >5000-fold | Human | Radioligand Binding Assays |

Table 1: In Vitro Pharmacology of AVN-211

The selectivity of AVN-211 was assessed against a broad panel of over 65 other receptors, ion channels, and enzymes, demonstrating a greater than 5000-fold selectivity for the 5-HT6 receptor.

Preclinical Efficacy

The pro-cognitive effects of AVN-211 have been evaluated in various animal models of cognitive impairment.

Cognitive Enhancement in Rodent Models

| Preclinical Model | Species | Dosage Range (mg/kg) | Key Findings |

| Morris Water Maze | Rat | 0.05 - 0.2 (i.p.) | Significantly improved navigation and memory retention in models of cognitive deficit. |

| Passive Avoidance Test | Mouse | 0.05 - 1 (i.p.) or 0.2 (p.o.) | Significantly reversed memory impairment, with effects superior to memantine and tacrine. |

Table 2: Summary of Preclinical Cognitive Efficacy of AVN-211

Experimental Protocols

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room to serve as spatial references.

-

Procedure:

-

Acquisition Phase: Rodents are placed in the pool from different starting positions and must learn to find the hidden platform. The latency to find the platform and the path taken are recorded over several trials and days.

-

Probe Trial: The platform is removed, and the rodent is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Data Analysis: Key parameters analyzed include escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.

The passive avoidance test evaluates learning and memory based on the animal's ability to inhibit a natural response to avoid an aversive stimulus.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Training Trial: The animal is placed in the light compartment. When it enters the dark compartment (a natural tendency for rodents), the door is closed, and a mild foot shock is delivered.

-

Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory of the aversive event.

-

-

Data Analysis: The primary endpoint is the step-through latency in the retention trial.

Pharmacokinetics

The pharmacokinetic profile of AVN-211 has been characterized in multiple preclinical species.

| Species | Route | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) | Protein Binding (%) |

| Rat | Oral | - | - | - | 24 | 88 |

| Monkey | - | - | - | - | - | - |

Table 3: Pharmacokinetic Parameters of AVN-211 in Preclinical Species (Note: Detailed Cmax, Tmax, and half-life data for different species were not available in the public domain at the time of this report.)

Mechanism of Action and Signaling Pathways

The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This initiates a downstream signaling cascade involving Protein Kinase A (PKA). By antagonizing this receptor, AVN-211 is thought to disinhibit cholinergic and glutamatergic neurons, leading to enhanced neurotransmission and improved cognitive function.

Caption: 5-HT6 Receptor Signaling Pathway and the Action of AVN-211.

Clinical Development

AVN-211 has been evaluated in clinical trials for schizophrenia and has been considered for development in Alzheimer's disease.

Schizophrenia

A Phase 2a, randomized, double-blind, placebo-controlled, add-on study was conducted in patients with schizophrenia who were stabilized on antipsychotic medication.

| Trial Phase | Indication | Primary Endpoint | Key Findings |

| Phase 2a | Schizophrenia | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score | AVN-211 showed a trend towards improvement in the PANSS positive subscale score and a significant improvement in some measures of attention. |

Table 4: Summary of AVN-211 Clinical Trial in Schizophrenia

Alzheimer's Disease

While preclinical data strongly support the potential of AVN-211 in Alzheimer's disease, detailed information on the design and status of clinical trials for this indication is not publicly available. The proposed development path would likely involve evaluating the efficacy of AVN-211 on cognitive and functional endpoints in patients with mild-to-moderate Alzheimer's disease.

Drug Development Workflow

The development of a CNS drug like AVN-211 typically follows a structured workflow from initial discovery to clinical trials.

Caption: General Workflow for CNS Drug Development.

Conclusion

AVN-211 is a promising selective 5-HT6 receptor antagonist with a strong preclinical rationale for the treatment of cognitive deficits associated with psychiatric and neurodegenerative disorders. Its high selectivity and demonstrated pro-cognitive effects in animal models, coupled with initial positive signals in a Phase 2a trial for schizophrenia, underscore its therapeutic potential. Further clinical investigation is warranted to fully elucidate the efficacy and safety of AVN-211 in target patient populations, particularly in Alzheimer's disease where there remains a significant unmet medical need. This technical guide provides a foundational resource for researchers and developers interested in advancing the therapeutic application of AVN-211 and other selective 5-HT6 receptor antagonists.

Introduction: The 5-HT6 Receptor as a CNS-Specific Target

An In-depth Technical Guide to the Role of 5-HT6 Receptors in Cognitive Function

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the serotonin 6 (5-HT6) receptor, focusing on its critical role in cognitive function and its position as a significant target for therapeutic intervention in neurocognitive disorders. We will explore the receptor's molecular signaling pathways, its modulation of key neurotransmitter systems, and the landscape of preclinical and clinical research.

The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS).[1] Its high density in brain regions integral to learning and memory—such as the hippocampus, prefrontal cortex, and striatum—has positioned it as a compelling target for drugs aimed at enhancing cognitive processes. A key characteristic of the 5-HT6 receptor is its high level of constitutive, or ligand-independent, activity. This intrinsic basal signaling means that many compounds classified as antagonists are, in fact, inverse agonists, which act by reducing this baseline activity. This distinction is crucial for understanding their mechanism of action.

Molecular Signaling Pathways

The 5-HT6 receptor signals through both canonical and non-canonical pathways, creating a complex network of intracellular events that ultimately influence neuronal function and plasticity.

Canonical Gs-Protein Signaling

The traditionally recognized pathway for 5-HT6 receptor activation involves its coupling to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), a key regulator of genes involved in synaptic plasticity and memory.

References

AVN-211: A Technical Guide on its Potential in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by severe memory loss, cognitive decline, and functional impairment.[1][2] The search for effective therapeutic strategies has led researchers to explore various molecular targets.[3] One such promising target is the serotonin 5-HT6 receptor (5-HT6R), which is exclusively expressed in the central nervous system and is implicated in cognitive processes.[4][5][6] AVN-211 (also known as CD-008-0173) is a novel and highly selective 5-HT6 receptor antagonist that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease in extensive preclinical evaluations.[4][7][8] This document provides a comprehensive technical overview of AVN-211, summarizing its mechanism of action, preclinical data, and experimental protocols to aid researchers and drug development professionals in their evaluation of this compound.

Mechanism of Action: 5-HT6 Receptor Antagonism

AVN-211 exerts its therapeutic effects by acting as a potent and selective antagonist of the 5-HT6 receptor.[9] The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10] By blocking this receptor, 5-HT6 receptor antagonists are believed to modulate the activity of multiple neurotransmitter systems.[6] The leading hypothesis for their pro-cognitive effects is the reduction of GABAergic inhibition in various brain regions.[11] This disinhibition is thought to enhance the release of acetylcholine and glutamate, two key neurotransmitters for learning and memory that are compromised in Alzheimer's disease.[10][11]

Figure 1: Proposed signaling pathway of AVN-211 via 5-HT6R antagonism.

Preclinical Data

AVN-211 has undergone extensive preclinical evaluation, demonstrating high therapeutic potential and selectivity.[4] Its efficacy has been assessed in various in vitro and in vivo models relevant to Alzheimer's disease.

In Vitro Pharmacology

AVN-211 is a highly potent antagonist of the human 5-HT6 receptor with excellent selectivity over a wide range of other receptors, ion channels, and enzymes.

| Parameter | Value | Reference |

| 5-HT6R Binding Affinity (Ki) | 1.09 nM | [12][13] |

| 5-HT6R Functional Antagonism (IC50) | 2.34 nM | [12][13] |

| Selectivity | >5,000-fold over 65 other targets | [13] |

| 5-HT2BR Binding Affinity (Ki) | 125 nM | [1] |

| hERG Potassium Channel Inhibition (IC50) | 18 µM | [12] |

| CYP2B6 Inhibition (IC50) | 0.76 µM | [12] |

| CYP2C9 Inhibition (IC50) | 2.68 µM | [12] |

| CYP2C19 Inhibition (IC50) | 8.08 µM | [12] |

Table 1: In Vitro Pharmacological Profile of AVN-211.

In Vivo Efficacy in Animal Models

AVN-211 has shown significant improvements in cognition and learning in various animal models of memory impairment.[4] Its effects were often superior to those of existing Alzheimer's drugs like memantine and other 5-HT6R antagonists such as SB-742457.[4]

| Animal Model | Test | Dose Range (Administration) | Observed Effect | Reference |

| Mice | Passive Avoidance Test | 0.05 - 1 mg/kg (i.p.) or 0.2 mg/kg (p.o.) | Significantly reversed memory impairment | [12][13] |

| Rats | Morris Water Maze | 0.05 - 0.2 mg/kg (i.p.) | Significantly improved navigation and restored dwell time in the target quadrant | [12][13] |

| Mice | Elevated Plus-Maze | 0.05 - 1 mg/kg (i.p.) | Extended exploration time in the open arm, comparable to lorazepam | [12] |

| Mice | Prepulse Inhibition (PPI) | 0.05 - 0.2 mg/kg (i.p.) | Restored PPI to 46-55%, suggesting antipsychotic potential | [12][13] |

Table 2: In Vivo Efficacy of AVN-211 in Cognitive and Behavioral Models.

Pharmacokinetics and Safety Profile

Preclinical studies in mice, rats, and monkeys have shown that AVN-211 possesses an appropriate pharmacokinetic profile and is well-tolerated.[4][14]

-

Metabolic Stability: The compound exhibits high metabolic stability in the liver.[12]

-

Plasma Protein Binding: AVN-211 shows a high rate of plasma protein binding.[12]

-

Toxicity: It has demonstrated low toxicity in animal models.[7][14] The acute intraperitoneal LD50 in mice was determined to be 13,684 mg/kg.[12] Long-term toxicity studies (180 days) in mice and rats showed no significant weight loss or organ damage, and no mutagenicity was observed.[12]

Experimental Protocols

Detailed experimental protocols are often found in supplementary materials of publications, but based on available information, the following methodologies were employed in the preclinical evaluation of AVN-211.

Radioligand Binding Assays

To determine the binding affinity of AVN-211 for the 5-HT6 receptor and other off-target receptors, competitive radioligand displacement assays were performed.[1]

-

Principle: Membranes from cells expressing the receptor of interest are incubated with a specific radioligand and varying concentrations of the test compound (AVN-211).

-

Procedure: The ability of AVN-211 to displace the radioligand is measured. The concentration of AVN-211 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Data Analysis: The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Models

-

Morris Water Maze (MWM): This test assesses spatial learning and memory in rodents.[1]

-

Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

-

Procedure: Rats are trained over several days to find the hidden platform using spatial cues around the room. In the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

-

Endpoint: Increased time spent in the target quadrant indicates improved spatial memory. AVN-211 was shown to restore this parameter in memory-impaired rats.[12][13]

-

-

Passive Avoidance Test: This test evaluates fear-motivated learning and memory.[1]

-

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

-

Procedure: During training, the animal is placed in the light compartment. When it enters the dark compartment, it receives a foot shock. In the retention test, the latency to enter the dark compartment is measured.

-

Endpoint: A longer latency to enter the dark compartment indicates better memory of the aversive experience. AVN-211 was effective in reversing amnesia in this model.[12][13]

-

Figure 2: General experimental workflow for preclinical evaluation of AVN-211.

Clinical Development Status

AVN-211 has been evaluated in clinical trials, primarily for schizophrenia. It successfully completed Phase I and Phase IIa clinical trials, where it demonstrated a good safety and tolerability profile.[1][8] Avineuro Pharmaceuticals has previously stated its intention to initiate clinical trials for AVN-211 in Alzheimer's disease.[9][10] While originally developed for schizophrenia, the pro-cognitive effects observed in preclinical models and early clinical studies support its potential repositioning for AD.[1][15]

Conclusion

AVN-211 is a potent and highly selective 5-HT6 receptor antagonist with a compelling preclinical data package supporting its development for the treatment of cognitive deficits in Alzheimer's disease.[4] It has demonstrated robust efficacy in animal models of learning and memory, a favorable pharmacokinetic profile, and a good safety margin.[4][12] The unique mechanism of action, targeting a key modulator of cognitive neurotransmitter systems, positions AVN-211 as a promising candidate for further investigation in clinical trials for Alzheimer's disease.[1][6] This technical guide provides a foundational understanding for researchers and developers interested in exploring the therapeutic potential of AVN-211.

References

- 1. avineuro.ru [avineuro.ru]

- 2. Biomarker-Based Precision Therapy for Alzheimer’s Disease: Multidimensional Evidence Leading a New Breakthrough in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomarkers and Target-Specific Small-Molecule Drugs in Alzheimer’s Diagnostic and Therapeutic Research: From Amyloidosis to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 8. AVN-211 - Wikipedia [en.wikipedia.org]

- 9. Avineuro Announces Beginning of Phase 2b Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia - BioSpace [biospace.com]

- 10. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Investigation into new molecules that could potentially treat Alzheimer's | Technology Networks [technologynetworks.com]

- 15. researchgate.net [researchgate.net]

Unveiling the Procognitive Potential of AVN-211: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVN-211, a novel and highly selective 5-HT6 receptor antagonist, has demonstrated significant promise as a procognitive agent in both preclinical and clinical investigations. This document provides an in-depth technical overview of the existing data on AVN-211, with a focus on its mechanism of action, and quantitative outcomes from key studies. Preclinical research in rodent models of cognitive impairment, including those relevant to Alzheimer's disease, indicates that AVN-211 confers notable improvements in learning and memory. Furthermore, a pilot clinical trial in patients with schizophrenia stabilized on antipsychotic medication suggests that AVN-211 can provide add-on benefits, particularly in the cognitive domain. This whitepaper aims to consolidate the available scientific information to facilitate further research and development of this promising compound.

Introduction

The serotonin 5-HT6 receptor has emerged as a compelling target for the enhancement of cognitive functions. Localized predominantly in brain regions critical for learning and memory, such as the hippocampus and cortex, antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are pivotal for cognitive processes. AVN-211 (also known as CD-008-0173) is a potent and selective antagonist of the 5-HT6 receptor.[1] It has been investigated for its therapeutic potential in conditions characterized by cognitive deficits, notably schizophrenia and Alzheimer's disease.[2][3]

Mechanism of Action: 5-HT6 Receptor Antagonism

AVN-211 exerts its procognitive effects through the blockade of the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, AVN-211 is hypothesized to initiate a cascade of downstream signaling events that ultimately enhance synaptic plasticity and improve cognitive function.

The proposed signaling pathway involves the modulation of the mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase) pathways, which are crucial for protein synthesis and synaptic plasticity. Blockade of the 5-HT6 receptor is thought to disinhibit these pathways, leading to increased synthesis of proteins required for long-term potentiation (LTP), a cellular correlate of learning and memory. Furthermore, 5-HT6 receptor antagonists have been shown to increase the release of acetylcholine and glutamate in key brain regions, further contributing to their procognitive effects.

Preclinical Evidence of Procognitive Effects

Extensive preclinical evaluation of AVN-211 has been conducted in various animal models of cognitive impairment. These studies have consistently demonstrated its ability to improve learning and memory.

Animal Models

Preclinical studies have utilized established rodent models of cognitive dysfunction, including those induced by the administration of amnestic agents such as scopolamine (a muscarinic receptor antagonist) and MK-801 (an NMDA receptor antagonist). These models are widely used to screen for procognitive drug candidates. While specific Alzheimer's disease models like 5XFAD or APP/PS1 have not been explicitly detailed in the available literature for AVN-211 studies, the compound has been evaluated in paradigms relevant to the cognitive deficits seen in this neurodegenerative disease.

Behavioral Assays

The Morris water maze is a classic behavioral task used to assess spatial learning and memory. In this test, animals are required to find a hidden platform in a circular pool of water, using distal visual cues for navigation. While specific escape latency and path length data for AVN-211 are not publicly available, reports indicate that AVN-211 attenuated memory deficits induced by MK-801 in this task.[4] Its effects were described as comparable to those of established Alzheimer's disease therapeutics, donepezil and memantine.[5]

The passive avoidance test is used to evaluate fear-motivated learning and memory. In this task, animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). Reports suggest that AVN-211 demonstrated procognitive effects superior to those of other 5-HT6 receptor antagonists, such as PRX-07034 and intepirdine, in this paradigm.[5]

Preclinical Data Summary

Although specific quantitative data from preclinical studies are limited in the public domain, the qualitative reports consistently support the procognitive efficacy of AVN-211.

| Behavioral Test | Animal Model | Comparator Drugs | Reported Outcome |

| Morris Water Maze | MK-801-induced amnesia in rodents | Donepezil, Memantine | Attenuated memory deficits; effects were comparable to comparators.[4][5] |

| Passive Avoidance | Not specified | PRX-07034, Intepirdine | Superior procognitive effects compared to other 5-HT6 antagonists.[5] |

Clinical Evidence in Schizophrenia

A pilot Phase IIa clinical trial investigated the efficacy and safety of AVN-211 as an adjunctive therapy in patients with schizophrenia who were stabilized on their existing antipsychotic medication.

Experimental Protocol

This was a randomized, double-blind, placebo-controlled, add-on trial involving 47 patients with schizophrenia. Participants received either AVN-211 or a placebo in addition to their stable antipsychotic treatment over a 4-week period. The primary outcomes were assessed using various clinical rating scales, including the Positive and Negative Syndrome Scale (PANSS) and cognitive tests.

Clinical Data Summary

The study revealed a statistically significant difference in favor of the AVN-211 treatment group on the PANSS positive subscale score at the endpoint. Furthermore, only the AVN-211 group showed significant improvements in measures of attention.

| Assessment | AVN-211 Group | Placebo Group | p-value |

| PANSS Positive Subscale Score | Significant Improvement | No Significant Change | 0.058 (between groups at endpoint) |

| PANSS Positive Subscore Change | Significant Change (p=0.0068) | - | - |

| Clinical Global Impression-Severity (CGI-S) | Significant Change (p=0.048) | - | - |

| Continuous Attention Task (Total Correct Responses) | Significant Improvement (p=0.0038) | No Significant Change | - |

| Continuous Attention Task (Reaction Time) | Trend towards Improvement (p=0.058) | No Significant Change | - |

| Wechsler Adult Intelligence Scale (WAIS) - Subtest VIII | Significantly Larger Change | - | 0.02 (between groups) |

Data sourced from the pilot study published in CNS Spectrums.[6]

Future Directions and Conclusion

The available data strongly suggest that AVN-211 is a promising procognitive agent with a well-defined mechanism of action. Its efficacy in preclinical models, coupled with positive signals from a pilot clinical trial in schizophrenia, warrants further investigation. Future research should focus on larger, well-controlled clinical trials in both schizophrenia and Alzheimer's disease to fully elucidate its therapeutic potential. The development of AVN-211 could represent a significant advancement in the treatment of cognitive deficits associated with these debilitating neurological and psychiatric disorders. Avineuro Pharmaceuticals has indicated plans to advance AVN-211 into further clinical development, including a Phase IIb trial for schizophrenia and trials for Alzheimer's disease.[2]

References

- 1. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avineuro Announces Beginning of Phase 2b Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia - BioSpace [biospace.com]

- 3. AVN-211 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation into new molecules that could potentially treat Alzheimer's | Technology Networks [technologynetworks.com]

AVN-211: A Technical Guide on its Potential Impact on Neurodegenerative Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-211 (also known as CD-008-0173) is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and memory, such as the hippocampus and cortex.[1] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects in preclinical models of Alzheimer's disease.[1] AVN-211 has undergone preclinical and clinical evaluation for its therapeutic potential in central nervous system disorders, primarily schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the available data on AVN-211, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies. The potential implications for other neurodegenerative disorders, such as Parkinson's and Huntington's disease, are also discussed based on the known role of the 5-HT6 receptor in neuronal function.

Introduction

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health burden. A common pathological feature of these diseases is the progressive loss of neuronal function and structure, leading to debilitating cognitive, motor, and behavioral impairments. Current therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. The serotonin 5-HT6 receptor has emerged as a promising therapeutic target for cognitive enhancement in these disorders.[1] AVN-211, a selective 5-HT6 receptor antagonist, has been investigated for its potential to ameliorate cognitive deficits associated with neurodegeneration.

Mechanism of Action of AVN-211

AVN-211 exerts its pharmacological effects through high-affinity binding to and blockade of the 5-HT6 receptor.[2] This G-protein coupled receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, AVN-211 modulates downstream signaling cascades, ultimately influencing the activity of various neurotransmitter systems.

Signaling Pathways

The primary signaling pathway modulated by AVN-211 is the canonical Gs-cAMP pathway. However, the 5-HT6 receptor is also known to signal through alternative, non-G-protein-mediated pathways, including those involving Fyn tyrosine kinase and the extracellular signal-regulated kinase (ERK). The antagonism of these pathways by AVN-211 is thought to contribute to its pro-cognitive effects.

Quantitative Data

In Vitro Binding and Functional Activity

AVN-211 demonstrates high affinity and potent antagonist activity at the human 5-HT6 receptor. Its selectivity has been characterized against a panel of other receptors, ion channels, and transporters.

| Parameter | Value | Assay Type | Reference |

| Ki (human 5-HT6) | 1.09 nM | Radioligand Binding | [2] |

| IC50 (human 5-HT6) | 2.34 nM | Functional Antagonism | [2] |

| Selectivity | >5000-fold over 65 other receptors, enzymes, and ion channels | Radioligand Binding | [2][3] |

| Ki (5-HT2B) | 196 nM | Radioligand Binding | [2] |

In Vivo Pharmacokinetics

Pharmacokinetic properties of AVN-211 have been evaluated in multiple species. The compound exhibits characteristics suitable for a centrally acting therapeutic agent.

| Species | Route | Dose | Key Findings | Reference |

| Mice | i.p. | 0.05-1 mg/kg | Significantly reverses memory impairment. | [2] |

| Rats | i.p. | 0.05-0.2 mg/kg | Significantly improves navigation ability. | [2] |

| Monkeys | - | - | Favorable pharmacokinetic profile. | [4] |

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

Objective: To determine the binding affinity (Ki) of AVN-211 for the human 5-HT6 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide).

-

Non-specific binding control: Methiothepin (5 µM).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine 100 µL of membrane suspension (25 µg protein/well), 10 µL of [3H]-LSD (final concentration 2.5-10.0 nM), and 90 µL of either binding buffer (for total binding), methiothepin (for non-specific binding), or varying concentrations of AVN-211.

-

Incubate the plate at 37°C for 60 minutes.[5]

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of AVN-211 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Morris Water Maze for Cognitive Assessment in an Alzheimer's Disease Mouse Model

Objective: To evaluate the effect of AVN-211 on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.

Apparatus:

-

A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

-

A hidden platform submerged 1 cm below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase (4-6 days):

-

Mice are given four trials per day to find the hidden platform.

-

For each trial, the mouse is released from one of four starting positions.

-

The trial ends when the mouse finds the platform or after a maximum time (e.g., 60 seconds). If the mouse fails to find the platform, it is guided to it.

-

The time to find the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are measured.

-

-

Data Analysis:

-

Escape latencies during the acquisition phase are analyzed using repeated measures ANOVA.

-

Probe trial data are analyzed using one-way ANOVA or t-tests to compare between treatment groups.

-

AVN-211 in Neurodegenerative Disorders

Alzheimer's Disease

Preclinical studies have demonstrated the potential of AVN-211 to improve cognitive function in animal models of Alzheimer's disease.[4] In these models, AVN-211 has been shown to reverse memory deficits and enhance learning.[4] The pro-cognitive effects of AVN-211 are believed to be mediated by its ability to modulate cholinergic and glutamatergic neurotransmission through 5-HT6 receptor blockade.[1] In 2015, Avineuro Pharmaceuticals announced plans to initiate clinical trials of AVN-211 for Alzheimer's disease.[6][7] However, the current status of these trials is not publicly available.

Parkinson's Disease and Huntington's Disease

While there are no direct studies of AVN-211 in Parkinson's or Huntington's disease, the role of the 5-HT6 receptor in these conditions is an area of emerging research. Cognitive impairment is a significant non-motor symptom in both diseases. Given the pro-cognitive effects of 5-HT6 receptor antagonists, it is plausible that they could offer therapeutic benefits. For instance, some research suggests that 5-HT6 receptor antagonists may have a role in managing neuropsychiatric symptoms in dementia, which can be a feature of Parkinson's disease.[8] Latrepirdine, a compound with 5-HT6 antagonist activity, was investigated in clinical trials for Huntington's disease.[9] Further research is warranted to explore the potential of selective 5-HT6 receptor antagonists like AVN-211 in these patient populations.

Clinical Development and Current Status

AVN-211 has progressed through Phase I and Phase II clinical trials for the treatment of schizophrenia.[10][11] A Phase IIa trial showed that AVN-211 as an add-on therapy to antipsychotics resulted in a significant improvement in the PANSS positive subscale score.[12] A subsequent Phase IIb study was initiated in 2013.[6] In 2015, Avineuro reported the completion of a Phase II pilot study of AVN-211 in schizophrenia, noting that while the primary endpoint was not met, there was a trend towards superiority over placebo in certain patient subgroups.[11] The company stated its intention to continue clinical trials for both schizophrenia and Alzheimer's disease.[11] As of late 2025, there is no publicly available information on the further clinical development of AVN-211.

Conclusion

AVN-211 is a potent and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease. Its mechanism of action, involving the modulation of key neurotransmitter systems, provides a strong rationale for its investigation in neurodegenerative disorders characterized by cognitive impairment. While clinical development has focused on schizophrenia, the preclinical data supports its potential in Alzheimer's disease. The therapeutic utility of AVN-211 and other 5-HT6 receptor antagonists in Parkinson's and Huntington's disease remains an area for future exploration. Further clinical trials are necessary to fully elucidate the therapeutic potential of AVN-211 in these debilitating neurological conditions.

References

- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. avineuro.ru [avineuro.ru]

- 4. Investigation into new molecules that could potentially treat Alzheimer's | Technology Networks [technologynetworks.com]

- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avineuro Announces Beginning of Phase 2b Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia - BioSpace [biospace.com]

- 7. | BioWorld [bioworld.com]

- 8. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Avineuro Announces Beginning of Phase I Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia - BioSpace [biospace.com]

- 11. Avineuro Completed Phase II Clinical Study Of AVN-211, A Selective 5-HT6 Receptor Antagonist - BioSpace [biospace.com]

- 12. Avineuro Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

A Comprehensive Preclinical Profile of AVN-211: A Technical Guide for Drug Development Professionals

Executive Summary: AVN-211 (also known as CD-008-0173) is a novel, highly selective 5-HT6 receptor antagonist developed by Avineuro Pharmaceuticals.[1] Preclinical investigations have demonstrated its potential as a therapeutic agent for neurodegenerative and psychiatric disorders, primarily Alzheimer's disease and schizophrenia.[1][2] This document provides an in-depth technical overview of the preclinical data available for AVN-211, focusing on its mechanism of action, in vitro and in vivo pharmacology, safety profile, and the experimental protocols utilized in its evaluation. The data collectively suggest that AVN-211 possesses a potent pro-cognitive and anxiolytic profile, coupled with a favorable safety margin, supporting its advancement into clinical trials.[2][3]

Core Mechanism of Action

AVN-211 exerts its therapeutic effects through potent and selective antagonism of the serotonin 6 (5-HT6) receptor. These receptors are located almost exclusively in the central nervous system (CNS), with high expression in regions critical for learning and memory, such as the hippocampus and cerebral cortex.[4] They are found on both GABAergic and glutamatergic neurons.[4]

The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists like AVN-211 involves the modulation of multiple neurotransmitter systems.[4] By blocking the 5-HT6 receptor on GABAergic interneurons, the tonic inhibition of these neurons is reduced. This disinhibition is believed to lead to an increase in the release of acetylcholine (ACh) and glutamate, two key neurotransmitters for cognitive processes.[4] Furthermore, 5-HT6 receptors are known to signal through the activation of adenylyl cyclase and the extracellular signal-regulated kinase (ERK) pathway, which are involved in neuronal plasticity and survival.[4]

In Vitro Pharmacology & Selectivity

In vitro studies were conducted to determine the binding affinity and functional activity of AVN-211 at the 5-HT6 receptor and to establish its selectivity profile against other receptors, enzymes, and ion channels.

Quantitative Data: Receptor Affinity and Functional Activity

The following table summarizes the key quantitative findings from in vitro pharmacological assays.

| Parameter | Target | Value | Reference |

| IC₅₀ | 5-HT6 Receptor | 2.34 nM | [5][6][7] |

| Ki | 5-HT6 Receptor | 1.09 nM | [5][6][7] |

| Ki | 5-HT6 Receptor Sub-type | 196 nM | [5][6][7] |

| Ki | 5-HT2B Receptor | 170 nM | [2] |

| EC₅₀ (Partial Agonist) | Rat 5-HT6 Receptor | ~13 µM | [5][6][7] |

| Selectivity | Over 65 other targets | >5000-fold | [5] |

Table 1: In Vitro Receptor Binding and Functional Activity of AVN-211.

Experimental Protocol: Radioligand Binding Assay (General)

While the specific proprietary protocol for AVN-211 is not public, a general methodology for such an assay is as follows:

-

Preparation: Cell membranes expressing the human recombinant 5-HT6 receptor are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-LSD) is incubated with the cell membranes in the presence of varying concentrations of the test compound (AVN-211).

-

Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

In Vitro Safety and Metabolism

To assess its potential for drug-drug interactions and off-target effects, AVN-211 was evaluated for its inhibitory activity against key cytochrome P450 (CYP) enzymes and the hERG potassium channel.

Quantitative Data: CYP and hERG Inhibition

| Parameter | Target | Value (IC₅₀) | Reference |

| CYP Inhibition | CYP2B6 | 0.76 μM | [5][6] |

| CYP2C9 | 2.68 μM | [5][6] | |

| CYP2C19 | 8.08 μM | [5][6] | |

| Cardiac Safety | hERG Potassium Channel | 18 μM | [5][6] |

| Metabolic Stability | High liver metabolic stability | at 17 µM and 500 ng/mL | [5][6] |

| Plasma Protein Binding | High plasma protein binding rate | at 17 µM and 500 ng/mL | [5][6] |

Table 2: In Vitro Safety and Metabolism Profile of AVN-211.

Experimental Protocol: hERG Inhibition Assay (General)

The potential for cardiac arrhythmia is commonly assessed using a patch-clamp electrophysiology assay on cells expressing the hERG channel.

-

Cell Line: A stable mammalian cell line (e.g., HEK293) expressing the human hERG potassium channel is used.

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative holding potential (e.g., -80 mV), and then depolarized to elicit hERG channel opening. A subsequent repolarizing step to a negative potential is used to measure the characteristic hERG tail current.

-

Compound Application: AVN-211 is applied at various concentrations to the cells, and the effect on the hERG tail current is recorded.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline (vehicle control). An IC₅₀ value is then determined by fitting a concentration-response curve to the data.

In Vivo Efficacy Studies

AVN-211 was extensively evaluated in multiple animal models to determine its efficacy in domains relevant to Alzheimer's disease and schizophrenia. The general workflow for this preclinical evaluation is depicted below.

References

- 1. AVN-211 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. AVN-211 | 5HT6R拮抗剂 | MCE [medchemexpress.cn]

AVN-211: A Technical Overview of a Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-211, also known as CD-008-0173, is a novel, potent, and highly selective small molecule antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Developed by Avineuro Pharmaceuticals, AVN-211 has been investigated for its therapeutic potential in treating central nervous system disorders, primarily schizophrenia and Alzheimer's disease.[1][3] Its mechanism of action, centered on the modulation of cholinergic and glutamatergic neurotransmission through 5-HT6 receptor blockade, has positioned it as a compound of significant interest for addressing cognitive dysfunction and other neuropsychiatric symptoms.[4][5] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental data related to AVN-211.

Chemical Structure and Properties

AVN-211 is a pyrazolo[1,5-a]pyrimidine derivative.[6][7][8] Its chemical identity is well-defined by standard nomenclature and structural representations.

| Identifier | Value |

| IUPAC Name | 5,7-dimethyl-2-(methylsulfanyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine[1][2] |

| Synonyms | CD-008-0173[1][2] |

| CAS Number | 1173103-84-8[1][2] |

| Chemical Formula | C₁₅H₁₅N₃O₂S₂[1][2] |

| Molecular Weight | 333.42 g/mol [1][2] |

| SMILES | Cc1cc(n2c(n1)c(c(n2)SC)S(=O)(=O)c3ccccc3)C[1] |

| InChI Key | KSAUCBGUWGWPDL-UHFFFAOYSA-N[1][2] |

Figure 1: Chemical Structure of AVN-211

Pharmacological Profile

AVN-211's primary pharmacological effect is the potent and selective antagonism of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in regions associated with learning and memory such as the hippocampus and cortex.

Mechanism of Action & Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, AVN-211 is thought to modulate downstream signaling cascades, ultimately influencing the release of other neurotransmitters, including acetylcholine and glutamate, which are crucial for cognitive processes. Evidence also suggests the 5-HT6 receptor can signal through non-Gs pathways, including the Fyn tyrosine kinase and mTOR pathways.

Caption: Canonical 5-HT6 receptor signaling pathway and the antagonistic action of AVN-211.

Binding Affinity and Selectivity

AVN-211 exhibits high affinity for the human 5-HT6 receptor and remarkable selectivity over a wide range of other receptors, ion channels, and enzymes.

| Parameter | Value (nM) | Target | Notes |

| Ki | 1.09[4] | Human 5-HT6 Receptor | Radioligand binding assay. |

| IC₅₀ | 2.34 | Human 5-HT6 Receptor | Functional assay measuring cAMP accumulation. |

| Ki | 125 - 170[4] | Human 5-HT2B Receptor | Shows some affinity at higher concentrations. |

| Selectivity | >5000-fold | vs. 65 other targets | Demonstrates high specificity for 5-HT6R. |

| CYP450 Inhibition | IC₅₀ (µM) |

| CYP2B6 | 0.76 |

| CYP2C9 | 2.68 |

| CYP2C19 | 8.08 |

Preclinical and Clinical Development

AVN-211 has undergone extensive preclinical evaluation and has progressed through Phase II clinical trials.

Preclinical Studies

In vivo studies in rodent models of cognitive impairment have demonstrated the pro-cognitive and anxiolytic effects of AVN-211.[4] The compound showed efficacy comparable to established Alzheimer's disease treatments like donepezil and memantine in behavioral tests.[4] It has also demonstrated a favorable safety profile with low toxicity and good pharmacokinetic properties in animal models.[2][4]

Clinical Trials

AVN-211 was initially developed for the treatment of schizophrenia.

-

Phase I: Trials demonstrated that AVN-211 was well-tolerated in human subjects.[4]

-

Phase IIa: Successfully completed in 2011, this trial showed benefits on positive symptoms and some pro-cognitive effects in schizophrenia patients.[1]

-

Phase IIb: A pilot study initiated in 2013 investigated AVN-211 as an add-on therapy for schizophrenia patients stabilized on other antipsychotics.[3] While the primary endpoint was not met, a trend towards superiority over placebo was observed for general and positive symptoms.[5]

Following these studies, Avineuro Pharmaceuticals indicated plans to pursue clinical trials for AVN-211 in the treatment of Alzheimer's disease.[1][3]

Caption: Clinical development pathway of AVN-211.

Experimental Protocols

The characterization of AVN-211 involved standard and specialized pharmacological assays. The following are detailed overviews of the methodologies employed.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of AVN-211 for the 5-HT6 receptor.

-

Materials:

-

Cell Membranes: From HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide) is commonly used.

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like methiothepin.

-

Test Compound: AVN-211 at serial dilutions.

-

-

Procedure:

-

Incubation: Cell membranes are incubated in a 96-well plate with a fixed concentration of [³H]-LSD and varying concentrations of AVN-211.

-

Equilibrium: The mixture is incubated (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

Washing: Filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Analysis: The concentration of AVN-211 that inhibits 50% of the specific binding of [³H]-LSD (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Behavioral Models

This test assesses hippocampal-dependent spatial learning and memory in rodents.

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: For several consecutive days, a rodent is placed in the pool from various start locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

AVN-211 Application: The drug is typically administered systemically (e.g., intraperitoneally) before the daily training sessions to assess its effect on learning and memory acquisition.

This model is based on the conflict between a rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Procedure:

-

A rodent is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

-

The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.

-

-

Interpretation: Anxiolytic compounds, like AVN-211, are expected to increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety-like behavior.[4]

Caption: A generalized workflow for the preclinical characterization of AVN-211.

Conclusion

AVN-211 is a well-characterized, highly selective 5-HT6 receptor antagonist with demonstrated pro-cognitive and anxiolytic properties in preclinical models. While its clinical development for schizophrenia has yielded mixed results, its potent pharmacological profile supports its continued investigation as a potential therapeutic agent for cognitive deficits in neurodegenerative disorders such as Alzheimer's disease. The data summarized herein provide a solid foundation for further research into the therapeutic applications and mechanisms of AVN-211 and other selective 5-HT6 receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. avineuro.ru [avineuro.ru]

- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Potential of AVN-211: A Technical Overview of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiolytic effects of AVN-211, a selective 5-HT6 receptor antagonist, as demonstrated in preclinical animal models. This document synthesizes available data on its mechanism of action, efficacy in established behavioral paradigms, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

AVN-211 exerts its anxiolytic effects primarily through its potent and selective antagonism of the serotonin 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking this receptor, AVN-211 is thought to modulate the activity of multiple neurotransmitter systems implicated in anxiety, including the cholinergic and glutamatergic pathways. This modulation is believed to underlie its therapeutic potential in anxiety and other central nervous system (CNS) disorders.

Signaling Pathway of 5-HT6 Receptor Antagonism by AVN-211

Efficacy in Animal Models of Anxiety

AVN-211 has demonstrated significant anxiolytic properties in various well-established rodent models of anxiety. Its efficacy has been reported to be comparable or superior to that of known anxiolytic agents such as fenobam, rufinamide, lorazepam, and buspirone.[2][3][4] The primary animal models used to evaluate the anxiolytic effects of AVN-211 are the Elevated Plus Maze (EPM) and the Open Field Test (OFT).[3][4][5]

Summary of Preclinical Anxiolytic Efficacy of AVN-211

| Behavioral Test | Animal Model | Dosage (AVN-211) | Key Findings | Reference Compound(s) |

| Elevated Plus Maze (EPM) | Rodent | 0.05 - 1 mg/kg (i.p.) | Increased time spent in and entries into the open arms. | Lorazepam |

| Open Field Test (OFT) | Rodent | Not specified | Increased exploration of the center of the arena. | Not specified |

| Elevated Platform Test | Rodent | Not specified | Anxiolytic effects observed. | Fenobam, Rufinamide, Lorazepam, Buspirone |

Note: Specific quantitative data from these studies are not publicly available in the reviewed literature. The findings are based on qualitative descriptions of efficacy.

Experimental Protocols

Detailed experimental protocols for the specific studies involving AVN-211 are not fully available in the public domain. However, the following sections describe the generalized methodologies for the key behavioral tests used to assess its anxiolytic activity.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Anxiolytic compounds typically increase the exploration of the open arms.

Generalized Protocol:

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the ground. Dimensions are standardized for the species being tested (e.g., rats or mice).

-

Environment: The test is conducted in a dimly lit, quiet room to minimize external stressors.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes before the test.

-

AVN-211 or a vehicle control is administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a set period, typically 5 minutes.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is an open, square arena. Anxious animals tend to stay close to the walls (thigmotaxis), while a reduction in anxiety is associated with increased exploration of the center of the arena.

Generalized Protocol:

-

Apparatus: A square arena with high walls to prevent escape.

-

Environment: The arena is typically illuminated to create a mildly anxiogenic environment.

-

Procedure:

-

Animals are habituated to the testing room.

-

AVN-211 or a vehicle control is administered prior to the test.

-

Each animal is placed in the center or a corner of the arena.

-

Behavior is recorded for a specified duration (e.g., 10-20 minutes).

-

-

Parameters Measured:

-

Time spent in the center zone of the arena.

-

Distance traveled in the center zone.

-

Total distance traveled.

-

Rearing frequency (a measure of exploratory behavior).

-

Experimental Workflow for Anxiolytic Drug Testing

Safety and Tolerability

Preclinical studies have indicated that AVN-211 has a favorable safety profile. It has demonstrated low toxicity and no significant side effects have been observed in in-vivo animal models.[2][3][4] Furthermore, the anxiolytic effects of AVN-211 do not appear to be associated with sedative effects, as locomotor activity was not affected in the behavioral tests.[1]

Conclusion

AVN-211, a selective 5-HT6 receptor antagonist, has shown promising anxiolytic effects in preclinical animal models. Its efficacy in the elevated plus maze and open field test, coupled with a good safety profile, suggests its potential as a novel therapeutic agent for the treatment of anxiety disorders. Further research, including the public dissemination of detailed quantitative data and clinical trials, is warranted to fully elucidate its therapeutic utility in human populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential role of the 5-HT6 receptor in depression and anxiety: an overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Dorsomedial prefrontal cortex 5-HT6 receptors regulate anxiety-like behavior | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AVN-211

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experimental studies with AVN-211, a selective 5-HT6 receptor antagonist. The information is intended to guide researchers in designing and executing robust preclinical evaluations of AVN-211's effects on cognition and anxiety-like behaviors.

Introduction to AVN-211 and 5-HT6 Receptor Antagonism

AVN-211 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex. The therapeutic potential of 5-HT6 receptor antagonists stems from their ability to modulate multiple neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are critical for cognitive processes. This has positioned 5-HT6 receptor antagonists as promising candidates for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia.

The mechanism of action for 5-HT6 receptor antagonists involves the modulation of intracellular signaling cascades. By blocking the constitutive activity of the 5-HT6 receptor, which is coupled to a Gs protein, these antagonists can decrease the production of cyclic AMP (cAMP). This, in turn, influences downstream pathways, including the ERK1/2 and mTOR signaling pathways, which are involved in synaptic plasticity and memory formation. Furthermore, 5-HT6 receptors are located on GABAergic interneurons, and their antagonism can lead to a disinhibition of acetylcholine and glutamate release, thereby enhancing cognitive function.

Data Presentation

The following tables are templates to illustrate how quantitative data from in vivo studies with AVN-211 can be structured for clear comparison. Researchers should replace the placeholder data with their experimental findings.

Table 1: Effect of AVN-211 on Recognition Memory in the Novel Object Recognition (NOR) Test